molecular formula C9H12O2 B15351523 6-Methyl-3-propan-2-ylpyran-2-one

6-Methyl-3-propan-2-ylpyran-2-one

Cat. No.: B15351523
M. Wt: 152.19 g/mol
InChI Key: QKHOHVRVCJXZLL-UHFFFAOYSA-N
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Description

. It is a cyclic ester, commonly referred to as a lactone, and is known for its versatile applications in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-propan-2-ylpyran-2-one typically involves the cyclization of appropriate precursors under acidic or basic conditions. One common method is the cyclization of 6-methyl-3-propan-2-yl-2-hydroxy-2,4-pentanedione in the presence of a strong acid catalyst.

Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the use of catalysts and controlled reaction conditions to ensure high yield and purity. The process may involve the use of reactors and purification systems to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-3-propan-2-ylpyran-2-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce alcohols or other reduced derivatives.

  • Substitution: Substitution reactions can result in the formation of various substituted pyran-2-ones.

Scientific Research Applications

6-Methyl-3-propan-2-ylpyran-2-one has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of other complex molecules.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: It has been investigated for its therapeutic potential in treating various diseases, including cancer and inflammation.

  • Industry: It is utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Methyl-3-propan-2-ylpyran-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Delta-hexalactone

  • Gamma-butyrolactone

  • 6-Methyloxan-2-one

  • 5-Hydroxyhexanoic acid lactone

Properties

Molecular Formula

C9H12O2

Molecular Weight

152.19 g/mol

IUPAC Name

6-methyl-3-propan-2-ylpyran-2-one

InChI

InChI=1S/C9H12O2/c1-6(2)8-5-4-7(3)11-9(8)10/h4-6H,1-3H3

InChI Key

QKHOHVRVCJXZLL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C(=O)O1)C(C)C

Origin of Product

United States

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